Ube2T Allosteric Pocket Engagement: Kd Comparison of the Unsubstituted Analog EM04
The benzothiazol-2-yl methanamine scaffold (the unsubstituted analog of the target compound) was identified as a fragment hit (EM04) for the Ube2T allosteric pocket, with a binding affinity (Kd) of 1.3 mM determined by isothermal titration calorimetry (ITC) [1]. While direct affinity data for the 7-chloro derivative is not yet available in the public domain, the 7-chloro substitution is a known medicinal chemistry tactic to increase hydrophobic contact surface area and improve affinity in benzothiazole-based ligands. This provides a rational basis for expecting improved target engagement relative to the unsubstituted parent, pending confirmatory studies.
| Evidence Dimension | Binding affinity (Kd) for Ube2T allosteric site |
|---|---|
| Target Compound Data | No published direct Kd data available for the 7-chloro derivative. |
| Comparator Or Baseline | Unsubstituted 1-(1,3-benzothiazol-2-yl)methanamine (EM04): Kd = 1.3 mM (ITC) |
| Quantified Difference | N/A; class-level inference of potential affinity improvement based on 7-chloro SAR trends. |
| Conditions | Isothermal titration calorimetry; recombinant human Ube2T protein. |
Why This Matters
This demonstrates the scaffold can engage a therapeutically relevant allosteric site, and the 7-chloro modification may enhance binding—justifying procurement for SAR exploration campaigns.
- [1] Morreale, F.E., et al. (2017). Allosteric Targeting of the Fanconi Anemia Ubiquitin-Conjugating Enzyme Ube2T by Fragment Screening. Journal of Medicinal Chemistry, 60(9), 4093-4098. View Source
